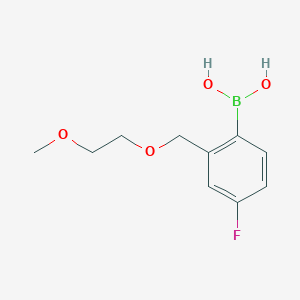
(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid
概要
説明
4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid, also known as FMEPBA, is an organoboronic acid that has been used in a variety of scientific research applications. As a boronic acid, FMEPBA is a versatile reagent that can be used in a variety of synthetic processes, and it has been found to have various biochemical and physiological effects in various studies.
科学的研究の応用
Fluorescence Quenching Studies : This compound, referred to as 4FMPBA in studies, shows interesting fluorescence quenching properties when interacting with aniline in alcohols. The observed negative deviation in Stern–Volmer plots suggests the existence of different conformers in the ground state, attributed to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Binding Interaction with Sugars : The binding interactions of 4FMPBA with various sugars such as dextrose, arabinose, xylose, sucrose, and lactose in aqueous medium have been explored. The structural change in sugar due to mutarotation plays a significant role in these interactions. The furanose form of the sugar is more favored for binding (Bhavya et al., 2016).
Chemical Synthesis Applications : This compound has been used in the synthesis of complex molecules, such as 4-(4-([11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, indicating its potential in creating radioligands for neurological studies (Vos & Slegers, 1994).
Photophysical Properties Analysis : The photophysical properties of 4FMPBA have been characterized using absorption and fluorescence techniques in different solvent environments. This study provides insights into solute-solvent interactions and the intramolecular charge transfer character of 4FMPBA (Geethanjali et al., 2016).
Influence on the Properties of Phenylboronic Compounds : Research on fluoro-substituted boronic acids, including compounds like 4FMPBA, has shown that the electron-withdrawing character of fluorine atoms influences their properties significantly, impacting their applications in various fields (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Cancer Therapy Research : In the context of cancer therapy, studies on compounds like 4-borono-2-(18)F-fluoro-phenylalanine indicate their relevance in anticipating therapeutic effects in treatments such as boron neutron capture therapy (Yoshimoto et al., 2013).
Applications in Organic Photovoltaics : Aryl-substituted boron subphthalocyanines, including fluoro derivatives, have been synthesized and studied for their potential application in organic photovoltaics, highlighting the role of such compounds in renewable energy technology (Bonnier, Josey, & Bender, 2015).
作用機序
Target of Action
The primary target of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It also participates in the Suzuki and Still coupling for the synthesis of antithrombotic drugs .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of biologically active molecules, including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
Action Environment
The action of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The stability of the compound, which is generally environmentally benign, also plays a role in its efficacy
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUPMDKOPDWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
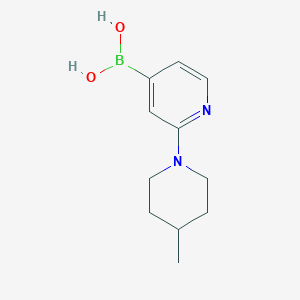
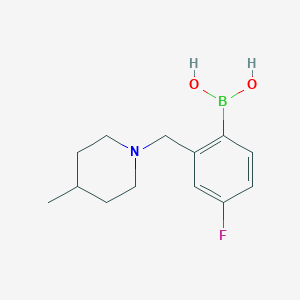

![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)
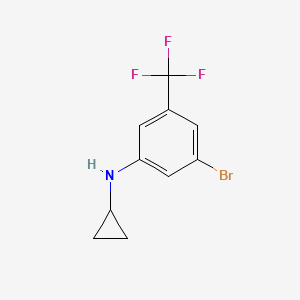
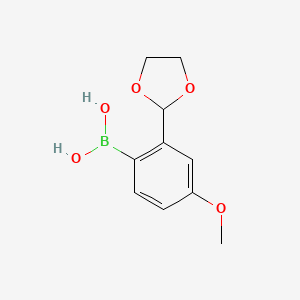
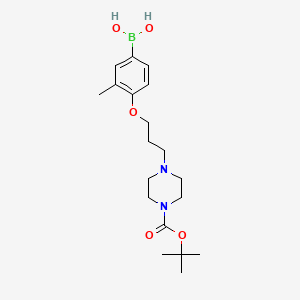
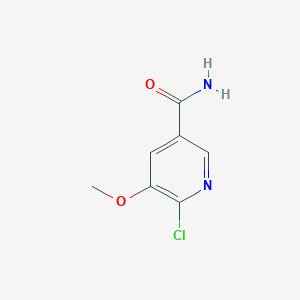
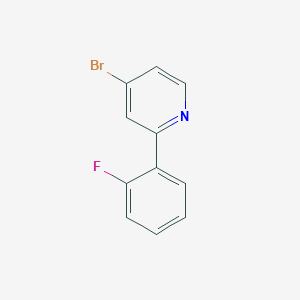

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)
![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)